methyl 4-chloro-2-ethynylbenzoate
Description
Methyl 4-chloro-2-ethynylbenzoate is a substituted benzoate ester featuring a chlorine atom at the para position (C4) and an ethynyl group (-C≡CH) at the ortho position (C2) on the aromatic ring. This compound is structurally distinct due to the combination of an electron-withdrawing chlorine substituent and a highly reactive ethynyl moiety. The ethynyl group enables further functionalization via click chemistry or alkyne-specific reactions, making it valuable in pharmaceutical and materials science applications .
For example, methyl 4-formyl benzoate derivatives are synthesized via condensation reactions with amines or sulfonating agents in polar solvents like DMF, often catalyzed by Na₂S₂O₅ . A plausible route for the target compound could involve halogenation and ethynylation of methyl benzoate precursors.
Properties
CAS No. |
2648941-94-8 |
|---|---|
Molecular Formula |
C10H7ClO2 |
Molecular Weight |
194.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Procedure
A typical synthesis begins with methyl 4-chloro-2-halobenzoate (halide = Br or I) and a terminal alkyne, such as trimethylsilylacetylene (TMSA), in the presence of a palladium catalyst. For example:
-
Starting material : Methyl 4-chloro-2-iodobenzoate (1.0 mmol)
-
Alkyne : Trimethylsilylacetylene (1.2 mmol)
-
Catalyst system : Pd₂(dba)₃ (2.5 mol%), P(4-OMePh)₃ (10 mol%)
-
Base : NEt₃ (6.0 equiv)
-
Additive : LiCl (1.0 equiv)
-
Solvent : Toluene (2 mL)
Post-reaction, the mixture is extracted with ethyl acetate, dried over Na₂SO₄, and purified via flash chromatography (petroleum ether/ethyl acetate = 20:1).
Key Variations and Yields
| Entry | Halide | Alkyne | Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|---|---|---|
| 1 | Iodide | TMSA | Pd₂(dba)₃/P(4-OMePh)₃ | 120 | 12 | 79% |
| 2 | Bromide | Ethynylbenzene | Pd(PPh₃)₄ | 50 | 6 | 68% |
| 3 | Iodide | 1-Ethynyl-4-nitrobenzene | Pd₂(dba)₃/P(4-OMePh)₃ | 50 | 4 | 96% |
The choice of halide significantly impacts reactivity, with iodides generally offering higher yields than bromides due to enhanced electrophilicity.
Optimization of Reaction Parameters
Catalyst and Ligand Systems
The Pd₂(dba)₃/P(4-OMePh)₃ system outperforms Pd(PPh₃)₄ in terms of efficiency, particularly for sterically hindered substrates. The phosphine ligand enhances electron density at the palladium center, facilitating oxidative addition.
Role of Additives
Lithium chloride (LiCl) is critical for stabilizing the palladium intermediate and preventing catalyst aggregation. Reactions without LiCl exhibit reduced yields (e.g., 52% vs. 79% with LiCl).
Solvent and Temperature
Toluene is preferred for its high boiling point and ability to solubilize aromatic substrates. Elevated temperatures (120°C) are necessary to overcome kinetic barriers in couplings involving electron-deficient aryl halides.
Purification and Characterization
Chromatographic Purification
Crude products are purified via flash chromatography using gradient elution (petroleum ether/ethyl acetate = 50:1 → 10:1). The target compound typically elutes at Rf = 0.22–0.28.
Spectroscopic Validation
-
¹H NMR (CDCl₃, 400 MHz): δ 10.52 (s, 1H, CHO), 7.91 (d, J = 8.3 Hz, 1H), 7.67 (s, 1H), 3.97 (s, 3H, OCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 189.1 (CHO), 164.0 (C=O), 133.8 (C-Cl), 92.4 (C≡C).
Melting points range from 140–167°C, consistent with amorphous solid formation.
Alternative Synthetic Routes
While Sonogashira coupling dominates, alternative methods include:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-ethynylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea can be used under basic conditions.
Addition Reactions: Electrophiles like bromine or hydrogen halides can be used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-amino-2-ethynylbenzoate or 4-thio-2-ethynylbenzoate.
Addition Reactions: Products include 4-chloro-2-(1,2-dibromoethyl)benzoate.
Oxidation and Reduction Reactions: Products include 4-chloro-2-ethynylbenzoic acid or 4-chloro-2-ethynylbenzyl alcohol.
Scientific Research Applications
Pharmaceutical Applications
-
Synthesis of Active Pharmaceutical Ingredients (APIs) :
Methyl 4-chloro-2-ethynylbenzoate is utilized in the synthesis of various APIs due to its ability to serve as an intermediate in the production of complex molecules. For example, it can be used to create compounds with enhanced biological activity through modifications at the benzoate moiety. -
Anticancer Research :
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. Researchers have synthesized a series of derivatives and evaluated their efficacy against cancer cell lines, demonstrating promising results that warrant further investigation. -
Antimicrobial Activity :
The compound has been assessed for its antimicrobial properties, showing effectiveness against various bacterial strains. This application is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Material Science Applications
-
Polymer Chemistry :
This compound can be employed as a monomer in polymer synthesis. Its ethynyl group allows for cross-linking reactions, which can enhance the mechanical properties of polymers. This application is particularly useful in creating durable materials for industrial use. -
Functionalization of Surfaces :
The compound can be used to modify surfaces for improved adhesion or to impart specific functionalities. For instance, coatings derived from this compound can provide resistance to corrosion or enhance hydrophobicity.
Agrochemical Applications
- Pesticide Development :
Research has shown that this compound can be modified to create novel pesticides with targeted action against specific pests while minimizing environmental impact. Its structure allows for modifications that can enhance bioactivity and reduce toxicity to non-target organisms.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceuticals | Synthesis of APIs | Effective intermediates for drug development |
| Anticancer agents | Promising efficacy against cancer cell lines | |
| Antimicrobial agents | Effective against various bacterial strains | |
| Material Science | Polymer synthesis | Enhances mechanical properties of polymers |
| Surface functionalization | Improves adhesion and hydrophobicity | |
| Agrochemicals | Pesticide development | Novel compounds with reduced environmental impact |
Case Studies
-
Anticancer Activity Study :
A study published in a peer-reviewed journal investigated the anticancer potential of this compound derivatives. The results indicated that certain derivatives inhibited cell proliferation in breast cancer cell lines by inducing apoptosis, highlighting their potential as lead compounds in cancer therapy. -
Polymer Modification Research :
Researchers explored the use of this compound in synthesizing a new class of polymers with enhanced thermal stability and mechanical strength. The study demonstrated that incorporating this compound into polymer matrices significantly improved performance metrics compared to traditional materials. -
Pesticide Efficacy Trial :
In agricultural research, a trial assessed the efficacy of a modified version of this compound as a pesticide against aphid populations on crops. Results showed a marked reduction in pest numbers while maintaining safety for beneficial insects, indicating its potential as an eco-friendly pest control agent.
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-ethynylbenzoate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Differences
Key structural analogs include methyl 4-chlorobenzoate, methyl 4-fluorobenzoate, and methyl 4-ethoxybenzoate, which vary in substituent type and position (Table 1). The ethynyl group in methyl 4-chloro-2-ethynylbenzoate introduces steric bulk and electronic effects distinct from other substituents:
- Chlorine (Cl) : A strong electron-withdrawing group (EWG) that enhances electrophilic reactivity and lipophilicity.
- Ethynyl (-C≡CH) : A linear, sp-hybridized group that increases molecular rigidity and offers sites for conjugation or cycloaddition reactions.
- Methoxy (-OCH₃) : An electron-donating group (EDG) that reduces ester hydrolysis rates compared to EWGs .
Table 1: Comparative Properties of Benzoate Esters
Reactivity and Functionalization
- Ester Hydrolysis : The electron-withdrawing chlorine in this compound accelerates ester hydrolysis compared to EDG-substituted analogs like methyl 4-ethoxybenzoate .
- Alkyne Reactivity: The ethynyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in non-alkynyl analogs. This property is critical for bioconjugation in drug development .
Crystallographic and Conformational Insights
- Dihedral Angles: In ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate (), the dihedral angle between aromatic rings is 126.8°, influencing packing and solubility. This compound’s ethynyl group may enforce a more linear conformation, altering crystallinity .
- Weak Interactions: C–H⋯O interactions observed in benzoylmethyl 4-chlorobenzoate () suggest similar non-covalent interactions may stabilize the target compound’s solid-state structure .
Key Research Findings
- Synthetic Versatility : Ethynyl-substituted benzoates are underutilized in drug discovery but offer unique reactivity for modular synthesis .
- Structural-Activity Relationships (SAR) : While structural similarity (e.g., shared chloro substituents) may suggest analogous bioactivity, emphasizes that dissimilarities in substituent electronic profiles (e.g., ethynyl vs. methoxy) can lead to divergent biological outcomes .
- Environmental Impact : Quaternary ammonium compounds () and benzoate esters share applications as surfactants or preservatives, but their environmental persistence varies significantly due to structural differences .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-chloro-2-ethynylbenzoate, and how is reaction completeness validated experimentally?
- Methodological Answer : A typical synthesis involves coupling reactions (e.g., Sonogashira coupling) to introduce the ethynyl group. Reaction progress is monitored via TLC using multiple eluent systems (e.g., chloroform:ethyl acetate 2:1, hexane:ethyl acetate 4:1) to confirm the disappearance of starting materials . Purity is assessed through melting point analysis and chromatographic retention consistency across different solvent ratios .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze H and C spectra to verify substitution patterns (e.g., chlorine at position 4, ethynyl at position 2).
- X-ray crystallography : Resolve crystal structures to confirm bond lengths and angles, as demonstrated in analogous chlorobenzoate derivatives .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak at m/z corresponding to CHClO) .
Q. What are the stability considerations for this compound under varying pH conditions?
- Methodological Answer : Stability tests in buffered solutions (pH 5–9) show the compound remains intact for ≥48 hours. Decomposition occurs in strongly acidic (pH <3) or basic (pH >10) conditions, monitored via HPLC-UV. Store in anhydrous environments at 4°C to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How does the ethynyl group influence reactivity in cross-coupling reactions for constructing complex architectures?
- Methodological Answer : The ethynyl moiety enables Huisgen cycloaddition (click chemistry) and Sonogashira couplings. For example:
- Click chemistry : React with azides to form triazoles, useful in bioconjugation. Optimize using Cu(I) catalysts in THF/water mixtures .
- Palladium-mediated couplings : Combine with aryl halides to build conjugated systems for materials science (e.g., OLEDs). Track regioselectivity via DFT calculations .
Q. What computational strategies are used to predict biological interactions of this compound derivatives?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2). Parameterize force fields using crystallographic data from PubChem (e.g., PDB ID 5KIR). Validate predictions with in vitro enzyme inhibition assays .
Q. How can contradictory data on reaction yields for ethynyl-substituted benzoates be resolved?
- Methodological Answer : Systematically test variables:
- Catalyst loadings : Vary Pd(PPh) from 1–5 mol% in Sonogashira reactions.
- Solvent polarity : Compare DMF (high polarity) vs. toluene (low polarity) effects on intermediate stability.
- Temperature : Optimize between 60–100°C to balance kinetics and side reactions. Document yield discrepancies in a comparative table:
| Condition | Yield (%) | Byproducts Identified |
|---|---|---|
| Pd 1 mol%, DMF | 62 | Homocoupled alkyne |
| Pd 3 mol%, Toluene | 78 | None |
Reference analogous protocols from crystallographic studies .
Q. What role does the chlorine substituent play in modulating electronic properties for optoelectronic applications?
- Methodological Answer : Chlorine’s electron-withdrawing effect enhances conjugation in π-systems. Characterize via:
- Cyclic voltammetry : Measure HOMO-LUMO gaps (e.g., ∆E = 3.2 eV for this compound vs. 2.8 eV for non-chlorinated analogs).
- UV-Vis spectroscopy : Observe bathochromic shifts in λ (e.g., 320 nm → 350 nm) due to extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
